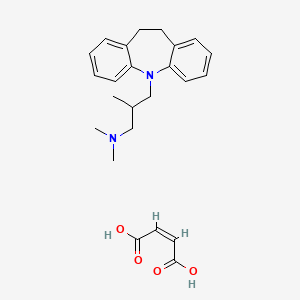
HUMAN MCP-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human monocyte chemoattractant protein-1 is a chemokine that plays a crucial role in the immune system by recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation produced by either tissue injury or infection . It is a 76-amino-acid peptide secreted by various cell types, including fibroblasts, endothelial cells, epithelial cells, monocytes, and tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Human monocyte chemoattractant protein-1 is typically produced using recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote the expression of the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, large-scale production of human monocyte chemoattractant protein-1 involves the use of bioreactors to culture the host cells. The protein is harvested from the culture medium and purified through a series of filtration and chromatography steps to ensure high purity and activity .
Analyse Chemischer Reaktionen
Types of Reactions: Human monocyte chemoattractant protein-1 undergoes various post-translational modifications, including glycosylation and citrullination. These modifications can affect the protein’s stability and activity .
Common Reagents and Conditions:
Glycosylation: This modification involves the addition of carbohydrate groups to the protein and is typically carried out in the endoplasmic reticulum and Golgi apparatus of the host cells.
Citrullination: This process involves the conversion of arginine residues to citrulline by peptidylarginine deiminase enzymes.
Major Products Formed: The primary product formed from these reactions is the modified human monocyte chemoattractant protein-1, which may exhibit altered biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Human monocyte chemoattractant protein-1 has numerous applications in scientific research:
Wirkmechanismus
Human monocyte chemoattractant protein-1 exerts its effects by binding to the chemokine receptor CCR2 on the surface of target cells. This binding triggers a cascade of intracellular signaling events that lead to the migration of monocytes and other immune cells to sites of inflammation . The protein also influences leukocyte behavior, including adhesion, polarization, effector molecule secretion, autophagy, killing, and survival .
Vergleich Mit ähnlichen Verbindungen
Interleukin-8: Primarily attracts neutrophils.
Macrophage Inflammatory Protein-1 Alpha: Attracts monocytes, lymphocytes, and neutrophils.
Regulated on Activation, Normal T Cell Expressed and Secreted: Attracts T cells, eosinophils, and basophils.
Human monocyte chemoattractant protein-1 stands out due to its specific role in monocyte recruitment and its significant impact on various inflammatory conditions.
Eigenschaften
CAS-Nummer |
126463-99-8 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



